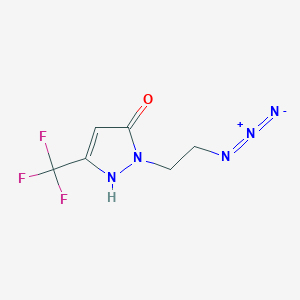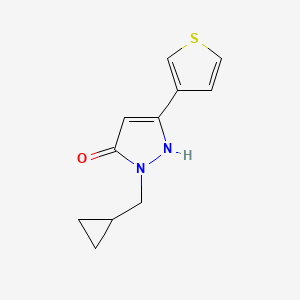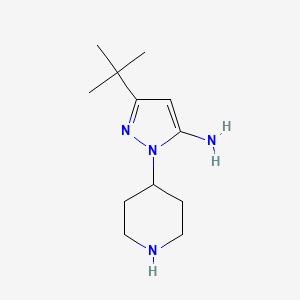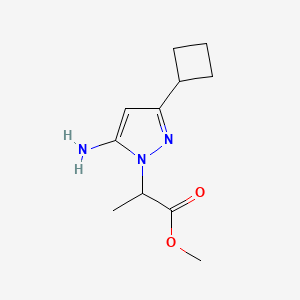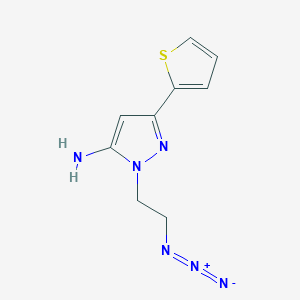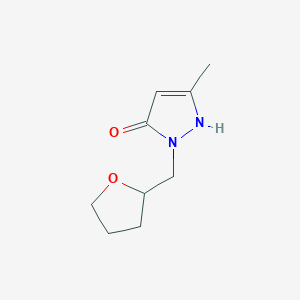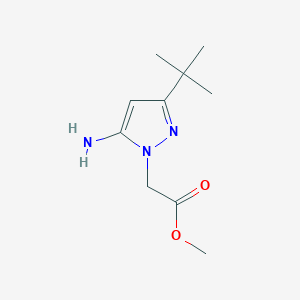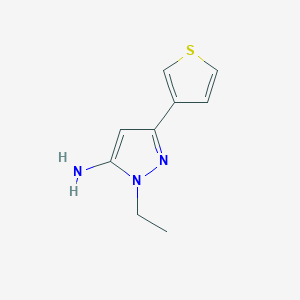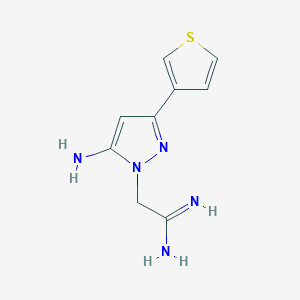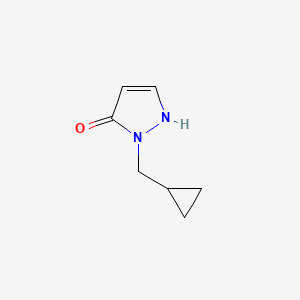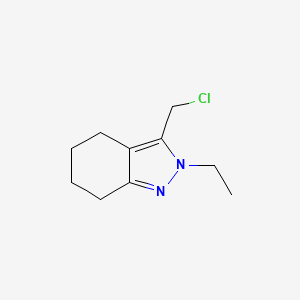
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole
Übersicht
Beschreibung
The compound “3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a benzene ring . The “3-(chloromethyl)” part refers to a chloromethyl group attached to the third carbon of the indazole ring. This group is a functional group that has the chemical formula −CH2−Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point could be determined through experimental methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel Synthesis Approaches: Research has been conducted on the design, synthesis, and characterization of novel indazole derivatives, showcasing methods to achieve these compounds with potential biological activities. For instance, the synthesis of indazole bearing oxadiazole derivatives and their antimicrobial activity evaluation represents a key area of interest (Ghelani, Khunt, & Naliapara, 2017).
- Antioxidant Properties: Studies have also focused on the antioxidant properties of indazole derivatives, highlighting the potential for these compounds in pharmaceutical applications. A notable study demonstrated the efficient synthesis and characterization of tetrahydroindazoles using microwave irradiation, which favored the formation of desired products with improved yields and highlighted their moderate antioxidant activity (Polo et al., 2016).
Biological Activities
- Antimicrobial and Antifungal Activity: The exploration of indazole derivatives as antimicrobial and antifungal agents has been a significant area of research. Various studies have investigated the potential of indazole compounds to act against a wide range of bacterial and fungal strains, demonstrating the versatility of this scaffold in medicinal chemistry (Khan et al., 2017).
- Enzyme Inhibition: Research into the enzyme inhibition capabilities of indazole derivatives has shown promising results, particularly in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. This suggests potential applications in the treatment of diseases such as Alzheimer's (Khan et al., 2017).
Application in Organic Synthesis
- Development of New Synthetic Methodologies: Indazole derivatives have been utilized in the development of new synthetic methodologies, providing valuable tools for organic chemists. For example, studies on the regioselective protection and derivatization of indazoles have opened new avenues for the synthesis of complex organic molecules (Luo, Chen, & Dubowchik, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPCIBZOFPEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



